N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes a difluorophenyl group, a benzodiazole moiety, and a piperidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a piperidine-containing compound.
Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-benzodiazole intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide stands out due to its combination of a difluorophenyl group, a benzodiazole moiety, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O/c1-15-25-20-4-2-3-5-21(20)28(15)13-16-8-10-27(11-9-16)14-22(29)26-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLTEMGIUHDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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